- Novel organic electroluminescent compounds having high luminous efficiency for improved driving lifespan and greater efficiency in electroluminescent devices, and organic electroluminescent devices comprising the organic electroluminescent compounds, World Intellectual Property Organization, , ,
Cas no 934545-80-9 (3-Bromo-9-(naphthalen-2-yl)-9H-carbazole)
934545-80-9 structure
Product Name:3-Bromo-9-(naphthalen-2-yl)-9H-carbazole
Numero CAS:934545-80-9
MF:C22H14BrN
MW:372.257264614105
MDL:MFCD26127422
CID:1982382
PubChem ID:253661442
Update Time:2025-05-27
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-bromo-9-(naphthalen-2-yl)-9H-carbazole
- 3-Bromo-9-(2-naphthyl)carbazole
- 3-bromo-9-naphthalen-2-ylcarbazole
- 9-(2-Naphthyl)-3-bromocarbazole
- N-(2-naphthyl)-3-bromocarbazole
- 3-bromo-9-(2-naphthalenyl)-9H-Carbazole
- 3-Bromo-9-(2-naphthyl)-9H-carbazole
- OL10003
- AK151472
- AX8288078
- J3.546.470K
- 3-broMo-9-(phthalen-2-yl)-9H-carbazole (B2NC)
- 3-Bromo-9-(2-naphthalenyl)-9H-carbazole (ACI)
- 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole
-
- MDL: MFCD26127422
- Inchi: 1S/C22H14BrN/c23-17-10-12-22-20(14-17)19-7-3-4-8-21(19)24(22)18-11-9-15-5-1-2-6-16(15)13-18/h1-14H
- Chiave InChI: MBGUQKKYEOAENA-UHFFFAOYSA-N
- Sorrisi: BrC1C=C2C3C(N(C2=CC=1)C1C=C2C(C=CC=C2)=CC=1)=CC=CC=3
Proprietà calcolate
- Massa esatta: 371.03100
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 24
- Conta legami ruotabili: 1
- Complessità: 451
- Superficie polare topologica: 4.9
Proprietà sperimentali
- Punto di fusione: 131.0 to 135.0 deg-C
- PSA: 4.93000
- LogP: 6.69940
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219005482-5g |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 95% | 5g |
$199.80 | 2023-08-31 | |
| abcr | AB474139-1 g |
3-Bromo-9-(2-naphthyl)carbazole, 97%; . |
934545-80-9 | 97% | 1g |
€83.60 | 2023-07-18 | |
| abcr | AB474139-5 g |
3-Bromo-9-(2-naphthyl)carbazole, 97%; . |
934545-80-9 | 97% | 5g |
€235.90 | 2023-07-18 | |
| Chemenu | CM140747-5g |
3-bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 95%+ | 5g |
$184 | 2022-09-28 | |
| TRC | B701073-50mg |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B701073-100mg |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B701073-500mg |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 500mg |
$ 135.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B857700-1g |
3-Bromo-9-(2-naphthyl)carbazole |
934545-80-9 | ≥98% | 1g |
¥53.10 | 2022-09-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5028-5g |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 97.0%(LC&N) | 5g |
1090.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5028-1g |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 97.0%(LC&N) | 1g |
275.0CNY | 2021-08-04 |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 4 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Copper , 18-Crown-6 Solvents: Dimethylformamide ; 24 h, 140 °C; 140 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
Riferimento
- Preparation of carbazole compounds for electronic device, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; rt → 108 °C; 3 h, 108 °C
Riferimento
- Adamantyl-containing carbazole-type organic compounds, organic electroluminescent device and electronic device comprising the same, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Sodium sulfate Catalysts: Copper Solvents: Nitrobenzene ; 200 °C
Riferimento
- Amine based hole transport layer and carbazole-based light emitting auxiliary layer for organic electroluminescent device, Korea, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: o-Xylene ; 16 h, 135 - 140 °C
Riferimento
- Preparation of (dibenzofuranyl)indolo[2,3-b]carbazole derivatives as organic light emitting layer and its applications in OLEDs, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: Dimethylformamide ; 16 h, 150 °C
Riferimento
- Organic electroluminescence device and amine compound for organic electroluminescence device, United States, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: Dimethylformamide ; 18 h, rt → reflux
Riferimento
- Two organic host materials for organic optoelectronic element and display device, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: Xylene ; 6 h, reflux
Riferimento
- Preparation of phosphindolo[2,3-b]carbazole 7-oxide derivatives for organic electroluminescent devices, Korea, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Copper , 18-Crown-6 Solvents: Toluene ; 24 h, 100 °C
Riferimento
- Azacarbazole compounds as organic electronic device materials, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Triphenylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 100 °C
Riferimento
- Preparation of carbazole compounds as organic electronic device materials, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Cuprous iodide , 18-Crown-6 Solvents: Dimethylformamide ; overnight, rt → reflux
Riferimento
- Preparation of heterocyclic compounds for organic electroluminescent devices, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Catalysts: Tributylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene , Water ; 12 h, rt
Riferimento
- Organic light-emitting devices and displays with emitting layers employing multiple hosts, United States, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 20 h, rt
Riferimento
- Hole transport materials and organic electroluminescent devices using them, Korea, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Dichloromethane ; 12 h, rt
Riferimento
- New bipolar green host materials containing benzimidazole-carbazole moiety in phosphorescent OLEDs, Bulletin of the Korean Chemical Society, 2011, 32(3), 841-846
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Cuprous iodide Catalysts: 18-Crown-6 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 5 h, reflux; reflux → rt
1.2 Reagents: Water ; rt; 30 min, rt
1.3 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 40 min, 0 °C; overnight, rt
1.4 Reagents: Water
1.2 Reagents: Water ; rt; 30 min, rt
1.3 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 40 min, 0 °C; overnight, rt
1.4 Reagents: Water
Riferimento
- preparation of 1,2-benzo[a]anthracene derivatives as organic electroluminescent materials, China, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Toluene ; rt → 150 °C; 24 h, 150 °C
Riferimento
- Preparation of anthracene-based compounds useful as electroluminescent material in OLED, China, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Sodium sulfate Catalysts: Copper Solvents: Nitrobenzene ; 200 °C
Riferimento
- Heteroaryl compounds as organic electronic device materials, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Sodium sulfate Catalysts: Copper Solvents: Nitrobenzene ; 200 °C
Riferimento
- Carbazole compounds for organic electronic device, Korea, , ,
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Raw materials
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Preparation Products
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:934545-80-9)3-Bromo-9-(naphthalen-2-yl)-9H-carbazole
Numero d'ordine:A851187
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:34
Prezzo ($):211.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:934545-80-9)N-(2-萘基)-3-溴咔唑
Numero d'ordine:LE26860937
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:59
Prezzo ($):discuss personally
Email:18501500038@163.com
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Letteratura correlata
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
934545-80-9 (3-Bromo-9-(naphthalen-2-yl)-9H-carbazole) Prodotti correlati
- 73087-83-9(3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole)
- 1210469-11-6(10-bromo-7-phenyl-benzo[c]carbazole)
- 57103-20-5(3,6-Dirbomo-9-phenylcarbazole)
- 1153-85-1(3-Bromo-9-phenylcarbazole)
- 174621-52-4(1-(4-bromophenyl)-1H-Indole)
- 185112-61-2(9-(3-Bromophenyl)carbazole)
- 57102-42-8(9-(4-Bromophenyl)-9H-carbazole)
- 911660-69-0(Benzenamine, 3-(5-bromo-1H-indol-1-yl)-)
- 934545-83-2(3-Bromo-9-(naphthalen-1-yl)-9H-carbazole)
- 94994-62-4(2-Bromo-9-phenyl-9H-carbazole)